molecular formula C7H7ClN4 B1625286 6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine CAS No. 560109-30-0

6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine

Cat. No.: B1625286
CAS No.: 560109-30-0
M. Wt: 182.61 g/mol
InChI Key: JRGKCCXDSNQAFE-UHFFFAOYSA-N
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Description

6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and a methanamine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Mechanism of Action

The mechanism of action of 6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGKCCXDSNQAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467206
Record name 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560109-30-0
Record name 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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